molecular formula C12H9FN6O2 B2784964 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide CAS No. 1396848-81-9

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2784964
CAS No.: 1396848-81-9
M. Wt: 288.242
InChI Key: JNGYUWWPWIGJQU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a methylisoxazole moiety, and a tetrazole carboxamide structure. Its unique chemical structure lends itself to a variety of applications, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through electrophilic aromatic substitution reactions.

    Construction of the Methylisoxazole Ring: The next step involves the formation of the methylisoxazole ring via cyclization reactions, often using nitrile oxides and alkenes.

    Tetrazole Formation: The tetrazole ring is introduced through a [3+2] cycloaddition reaction between an azide and a nitrile group.

    Coupling Reactions: Finally, the fluorophenyl, methylisoxazole, and tetrazole moieties are coupled together using amide bond formation reactions, typically employing coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)thiazolidin-4-one: Shares the fluorophenyl and methylisoxazole moieties but differs in the presence of a thiazolidine ring instead of a tetrazole ring.

    1-(4-fluorophenyl)-3-(5-methylisoxazol-3-yl)urea: Contains a urea linkage instead of the tetrazole carboxamide structure.

Uniqueness

2-(4-fluorophenyl)-N-(5-methylisoxazol-3-yl)-2H-tetrazole-5-carboxamide is unique due to its combination of a fluorophenyl group, a methylisoxazole ring, and a tetrazole carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN6O2/c1-7-6-10(17-21-7)14-12(20)11-15-18-19(16-11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,14,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGYUWWPWIGJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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